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Abstract

GDC-2394 is an orally bioavailable, selective, and reversible small-molecule inhibitor of the
NOD-, LRR-, and pyrin domain-containing 3 (NLRP3) inflammasome.[1] Aberrant activation of
the NLRP3 inflammasome is implicated in the pathogenesis of numerous inflammatory
diseases. This technical guide provides a comprehensive overview of the pharmacokinetic
profile of GDC-2394, based on a first-in-human Phase 1 clinical trial in healthy volunteers. The
trial investigated the safety, pharmacokinetics, and pharmacodynamics of single and multiple
ascending oral doses of GDC-2394. While the compound demonstrated favorable
pharmacokinetic properties and target engagement, its development was halted due to safety
concerns, specifically drug-induced liver injury (DILI) observed at higher exposures.[1] This
document summarizes key pharmacokinetic data, details the experimental protocols used in
the clinical trial, and visualizes the relevant biological pathways and experimental workflows.

Pharmacokinetic Profile

GDC-2394 was rapidly absorbed following oral administration in healthy volunteers.[1] The
pharmacokinetic profile was characterized by approximately dose-proportional increases in
exposure with low-to-moderate inter-subject variability.[1]

Single Ascending Dose (SAD) Studies
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Following single oral doses ranging from 150 mg to 1800 mg, GDC-2394 was readily absorbed.
The mean terminal half-life (t¥2) ranged from 4.1 to 8.6 hours.[1]

Table 1: Pharmacokinetic Parameters of GDC-2394 Following Single Oral Doses

Tmax (h) AUCO-inf

Dose Level Cmax (ng/mL) . . t’% (h) [mean *
[median (min- (ng-h/mL)

(mg) [CV%] SD]
max)] [CV%]

150 3050[2] 2.0 (1.0-4.0) 22300 4.1+0.6

300 6020 2.0(1.0-4.0) 49600 52+11

450 8810 3.0 (2.0-8.0) 81100 6.5+£20

900 15400 4.0 (2.0-8.0) 168000 8.6+23

1800 24500 4.0 (2.0-8.0) 296000 83x21

CV: Coefficient of Variation; SD: Standard Deviation (Data extracted from a Phase 1 clinical
trial in healthy volunteers)

Multiple Ascending Dose (MAD) Studies

In the multiple-dose cohorts, GDC-2394 was administered for 7 days. Minimal accumulation
was observed with multiple dosing.[1]

Table 2: Pharmacokinetic Parameters of GDC-2394 on Day 7 of Multiple Dosing

. Cmax,ss (ng/mL) Tmax,ss (h) AUCO-T1,ss
Dose Regimen . .
[CV%] [median (min-max)] (ng-h/mL) [CV%]
300 mg BID 6880[2] 2.0 (1.0-4.0) 44300
900 mg BID 18500 3.0 (2.0-4.0) 145000

BID: Twice daily; Cmax,ss: Maximum concentration at steady state; Tmax,ss: Time to
maximum concentration at steady state; AUCO-t,ss: Area under the curve over a dosing
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interval at steady state; CV: Coefficient of Variation (Data extracted from a Phase 1 clinical trial

in healthy volunteers)

Effect of Food

Administration of GDC-2394 with a high-fat meal resulted in a delay in the time to maximum
concentration (Tmax) and minor decreases in total exposure (AUC) and maximum plasma
concentration (Cmax).[1]

Table 3: Effect of a High-Fat Meal on GDC-2394 Pharmacokinetics (900 mg dose)

. Cmax (ng/mL) Tmax (h) [median AUCO-last
Condition ]
[CV%] (min-max)] (ng-h/mL) [CV%]
Fasted 15400 4.0 (2.0-8.0) 168000
Fed 12300 6.0 (4.0-12.0) 147000

CV: Coefficient of Variation (Data extracted from a Phase 1 clinical trial in healthy volunteers)

Mechanism of Action and Signaling Pathway

GDC-2394 is a potent and selective inhibitor of the NLRP3 inflammasome.[1] The NLRP3
inflammasome is a key component of the innate immune system that, when activated by a
variety of stimuli, triggers the maturation and release of pro-inflammatory cytokines interleukin-
1B (IL-1B) and interleukin-18 (IL-18).[1]

The activation of the NLRP3 inflammasome is a two-step process:

e Priming (Signal 1): This step is initiated by microbial components or endogenous cytokines,
leading to the transcriptional upregulation of NLRP3 and pro-IL-1f3 via the NF-kB signaling
pathway.

 Activation (Signal 2): A diverse range of stimuli, including extracellular ATP, crystalline
substances, and toxins, triggers the assembly of the NLRP3 inflammasome complex. This
complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly
leads to the auto-activation of caspase-1, which then cleaves pro-IL-13 and pro-IL-18 into
their active, secreted forms.
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GDC-2394 exerts its anti-inflammatory effect by directly inhibiting the NLRP3 protein, thereby
preventing the assembly of the inflammasome and the subsequent release of IL-1[3 and IL-18.
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Caption: NLRP3 Inflammasome Activation Pathway and Inhibition by GDC-2394.

Experimental Protocols

The following sections detail the methodologies for the key experiments conducted in the
Phase 1 clinical trial of GDC-2394.

Pharmacokinetic Analysis in Healthy Volunteers

Objective: To evaluate the safety, tolerability, and pharmacokinetic profile of single and multiple
ascending oral doses of GDC-2394.

Study Design: A randomized, double-blind, placebo-controlled, two-part study in healthy adult
volunteers.
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e Part 1: Single Ascending Dose (SAD)

o Cohorts of subjects received a single oral dose of GDC-2394 (150, 300, 450, 900, or 1800
mgq) or placebo.

o Subijects fasted for at least 10 hours before and 4 hours after drug administration.[1]
e Part 2: Multiple Ascending Dose (MAD)

o Cohorts of subjects received oral doses of GDC-2394 (300 mg or 900 mg) or placebo
twice daily for 7 days.

o Subijects fasted for at least 10 hours before and 4 hours after the morning dose on Day 1
and Day 7.[1]

Blood Sampling:

o Serial blood samples were collected at pre-dose and at specified time points post-dose to
determine the plasma concentrations of GDC-2394.

o For the SAD cohorts, samples were collected up to 72 hours post-dose.
e For the MAD cohorts, samples were collected on Day 1 and Day 7.
Bioanalytical Method:

e Plasma concentrations of GDC-2394 were determined using a validated liquid
chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Parameter Calculation:

» Pharmacokinetic parameters, including Cmax, Tmax, AUC, and t¥2, were calculated from the
plasma concentration-time data using non-compartmental analysis.
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Caption: Experimental Workflow for Pharmacokinetic Analysis.
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Food Effect Assessment

Objective: To evaluate the effect of a high-fat meal on the pharmacokinetics of GDC-2394.

Study Design: An open-label, randomized, two-period, two-sequence crossover study in
healthy volunteers.

e Subjects received a single 900 mg oral dose of GDC-2394 on two separate occasions:
o Condition 1 (Fasted): After an overnight fast of at least 10 hours.
o Condition 2 (Fed): After consuming a standardized high-fat breakfast.

o A washout period of at least 7 days separated the two dosing periods.

Blood Sampling and Analysis:

e Blood sampling and bioanalytical procedures were the same as described in the
pharmacokinetic analysis protocol.

Ex Vivo Whole-Blood Stimulation Assay
(Pharmacodynamics)

Objective: To assess the pharmacodynamic effect of GDC-2394 by measuring the inhibition of
NLRP3-induced cytokine release.

Protocol:

e Blood Collection: Whole blood was collected from subjects at various time points before and
after GDC-2394 administration into sodium heparin tubes.

e Priming: Whole blood samples were primed with lipopolysaccharide (LPS) to induce the
expression of pro-IL-13 and NLRP3.

 Stimulation: The primed blood was then stimulated with a known NLRP3 activator (e.g., ATP,
nigericin, or monosodium urate crystals) to trigger inflammasome assembly and cytokine
release.
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 Incubation: The stimulated blood samples were incubated to allow for cytokine production.
o Plasma Separation: Plasma was separated from the blood samples by centrifugation.

o Cytokine Quantification: The concentrations of IL-13 and IL-18 in the plasma were quantified
using a validated immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).

« Inhibition Calculation: The percentage inhibition of cytokine release at each post-dose time
point was calculated relative to the pre-dose baseline.

Exploratory ex vivo whole-blood stimulation assays showed rapid, reversible, and near-
complete inhibition of IL-13 and IL-18 across all tested doses of GDC-2394.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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